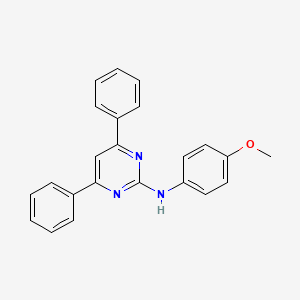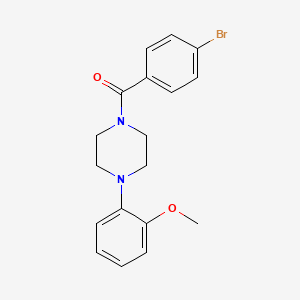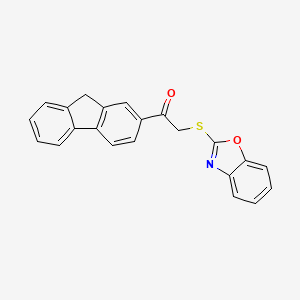![molecular formula C23H15N3O6 B3454706 N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3454706.png)
N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide, commonly known as NDI-1, is a novel neuroprotective compound that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. NDI-1 is a small molecule that is capable of penetrating the blood-brain barrier, making it an attractive candidate for the treatment of brain injuries and neurodegenerative diseases.
Mécanisme D'action
NDI-1 exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant and detoxification responses. This pathway plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
NDI-1 has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are important for cellular defense against oxidative stress and toxic insults. Additionally, NDI-1 can reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NDI-1 is its ability to penetrate the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. Additionally, NDI-1 is a small molecule that can be easily synthesized in the laboratory, making it a cost-effective tool for research. However, one of the limitations of NDI-1 is its relatively short half-life, which may limit its therapeutic potential in vivo.
Orientations Futures
There are several potential future directions for research on NDI-1. One area of interest is the development of more stable analogs of NDI-1 that can overcome its short half-life and improve its therapeutic efficacy. Additionally, studies are needed to investigate the potential of NDI-1 in other neurological disorders, such as traumatic brain injury and stroke. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of NDI-1, which could lead to the development of new therapeutic targets for these conditions.
Conclusion:
In conclusion, N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide, or NDI-1, is a promising neuroprotective compound that has shown potential for the treatment of various neurological disorders. Its ability to penetrate the blood-brain barrier and activate the Nrf2/ARE pathway make it an attractive candidate for further research and development. While there are limitations to its use, the future directions for research on NDI-1 are promising and could lead to new therapeutic options for patients with neurological disorders.
Applications De Recherche Scientifique
NDI-1 has been extensively studied for its neuroprotective properties in various in vitro and in vivo models of brain injury and neurodegenerative diseases. Studies have shown that NDI-1 can protect neurons from oxidative stress, excitotoxicity, and inflammation, which are common mechanisms of neuronal damage in these conditions.
Propriétés
IUPAC Name |
N-[4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c1-13(27)24-16-6-8-17(9-7-16)25-22(29)19-10-5-15(12-20(19)23(25)30)21(28)14-3-2-4-18(11-14)26(31)32/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABGCZKXPCOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-methylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B3454630.png)
![5,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B3454639.png)


![2,4-dichloro-N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B3454647.png)
![3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B3454649.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3454661.png)
![ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3454671.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3454700.png)
![3-(2-chlorophenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3454722.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)
